molecular formula C19H13F3N2O3 B12494833 6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Katalognummer: B12494833
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: NNEYQQUPPZIBPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6310?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and an azatricyclic core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the azatricyclic core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can yield alcohols .

Wissenschaftliche Forschungsanwendungen

9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the azatricyclic core can interact with various enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group and an azatricyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C19H13F3N2O3

Molekulargewicht

374.3 g/mol

IUPAC-Name

9-hydroxy-11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)11-4-2-5-12(9-11)23-17(26)14-16(25)13-6-1-3-10-7-8-24(15(10)13)18(14)27/h1-6,9,25H,7-8H2,(H,23,26)

InChI-Schlüssel

NNEYQQUPPZIBPI-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.